molecular formula C19H20Cl2N2O B562003 Demethylchloro Citalopram Hydrochloride CAS No. 64372-52-7

Demethylchloro Citalopram Hydrochloride

Cat. No.: B562003
CAS No.: 64372-52-7
M. Wt: 363.282
InChI Key: QMEHNDJVEDFNAT-UHFFFAOYSA-N
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Description

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylamino propyl side chain. It is often used as an internal standard in various analytical applications .

Mechanism of Action

Target of Action

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) in the central nervous system (CNS), thereby regulating serotonergic transmission .

Mode of Action

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the selective serotonin reuptake inhibitors (SSRIs), citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The mechanism of action of citalopram is presumed to be related to the potentiation of serotonergic activity in the CNS resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing neurotransmission .

Pharmacokinetics

Citalopram, the parent compound, is known to be extensively metabolized in the liver, primarily via cyp3a4 and 2c19 pathways .

Result of Action

This results in enhanced serotonergic neurotransmission, which is thought to be the basis for its therapeutic effect in treating depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) could potentially affect the metabolism and hence the efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

This interaction inhibits the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft .

Cellular Effects

The increased availability of serotonin due to the action of Demethylchloro Citalopram Hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is presumed to be similar to that of Citalopram. It is believed to potentiate serotonergic activity in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Temporal Effects in Laboratory Settings

Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on Citalopram have shown that it can cause severe hepatotoxicity in enzyme-induced animals .

Metabolic Pathways

This compound is likely involved in the serotonin pathway, given its interaction with the serotonin transporter . It may also interact with enzymes or cofactors involved in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethylchloro Citalopram Hydrochloride typically involves the modification of the Citalopram molecule. One common method includes the demethylation of Citalopram followed by chlorination. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation. For instance, the demethylation can be achieved using a demethylating agent such as boron tribromide, followed by chlorination using thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Demethylchloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated or dechlorinated products .

Scientific Research Applications

Demethylchloro Citalopram Hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethylchloro Citalopram Hydrochloride is unique due to its specific chemical modifications, which may offer distinct pharmacokinetic properties and analytical advantages. Its use as an internal standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of quantitative analyses .

Properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHNDJVEDFNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675664
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64372-52-7
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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